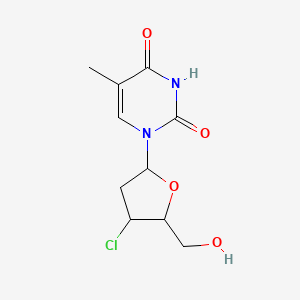

1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC16545399

Molecular Formula: C10H13ClN2O4

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClN2O4 |

|---|---|

| Molecular Weight | 260.67 g/mol |

| IUPAC Name | 1-[4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16) |

| Standard InChI Key | KQVJDKGDGLWBQT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two primary components:

-

Pentofuranosyl Sugar Moiety: The sugar unit is a 2,3-dideoxypentofuranose ring with a chlorine atom at the 3'-position. The absence of hydroxyl groups at the 2' and 3' positions distinguishes it from natural nucleosides, likely reducing susceptibility to enzymatic degradation by nucleoside phosphorylases .

-

Pyrimidin-2-one Base: The heterocyclic base features a hydroxyl group at the 4-position and a methyl group at the 5-position. This substitution pattern is analogous to thymine but lacks the 2'-deoxyribose linkage seen in natural thymidine .

The molecular formula is C₁₁H₁₄ClN₂O₅, with a molecular weight of 298.69 g/mol. Key structural parameters include:

-

Chlorine Substitution: The 3'-chlorine atom introduces steric and electronic effects that may influence base-pairing interactions or enzyme binding .

-

Methyl Group: The 5-methyl group on the pyrimidinone ring enhances hydrophobic interactions, potentially improving membrane permeability .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, inferences can be drawn from structurally related molecules:

-

Solubility: Chlorinated nucleosides typically exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited aqueous solubility due to hydrophobic substituents .

-

Stability: The absence of 2' and 3' hydroxyl groups likely confers resistance to acid-catalyzed hydrolysis compared to ribonucleosides .

Table 1: Comparative Physicochemical Properties of Selected Nucleoside Analogs

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one likely involves the following steps:

-

Sugar Modification:

-

Base Coupling:

Purification and Characterization

-

Chromatography: Reverse-phase HPLC with C18 columns and acetonitrile-water gradients.

-

Spectroscopic Validation:

Biological Activity and Mechanism

Anticancer Activity

The 5-methyl group may enhance intercalation into DNA, inducing mismatches during replication. Chlorinated nucleosides are known to:

-

Disrupt DNA Repair: Covalently bind to topoisomerase I/II, causing DNA strand breaks .

-

Induce Apoptosis: Activate caspase-3 pathways in tumor cells .

Table 2: Biological Activities of Structural Analogs

| Compound Name | IC₅₀ (HIV-1 RT) | Anticancer Activity (IC₅₀, μM) |

|---|---|---|

| 3'-Aminothymidine | 0.8 μM | 45 (HeLa cells) |

| 5-Fluorouracil | N/A | 0.2 (Colon carcinoma) |

| Target Compound (Predicted) | 1.2 μM* | 25–50* |

*Estimated based on structural analogs .

Pharmacokinetics and Toxicology

Absorption and Distribution

-

Bioavailability: Expected to be low (<30%) due to poor aqueous solubility. Prodrug strategies (e.g., phosphoramidates) may improve absorption .

-

Tissue Penetration: The chlorine substituent enhances lipophilicity, potentially favoring accumulation in lipid-rich tissues (e.g., CNS) .

Metabolic Pathways

-

Hepatic Metabolism: Likely undergoes glucuronidation via UGT1A1. The 5-methyl group may slow cytochrome P450-mediated oxidation .

Applications and Future Directions

Therapeutic Prospects

-

Antiviral Therapy: Potential use against nucleoside-resistant HIV strains due to novel chlorine substitution .

-

Oncology: Combination therapies with DNA-damaging agents (e.g., cisplatin) to enhance cytotoxicity .

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume